6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
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Overview
Description
6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with pyrrolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrrolo[3,4-d]pyrimidine
Uniqueness
6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-benzyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-11-9-7-16(6-8-4-2-1-3-5-8)12(18)10(9)14-13(19)15-11/h1-5H,6-7H2,(H2,14,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDMEXCJKULNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291918 |
Source
|
Record name | 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-66-7 |
Source
|
Record name | 19068-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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